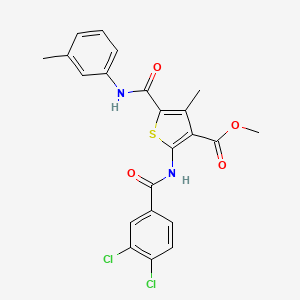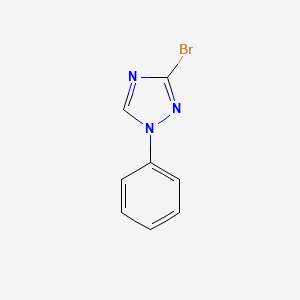![molecular formula C13H16ClNO3 B12064883 methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate CAS No. 922529-34-8](/img/structure/B12064883.png)
methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a benzoate ester. The presence of the chloro and methoxy groups further enhances its chemical reactivity and potential for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce the benzoate ester group.
Nitration and Reduction:
Substitution Reactions:
Pyrrolidine Ring Formation: The formation of the pyrrolidine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.
Applications De Recherche Scientifique
Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate involves its interaction with specific molecular targets. The pyrrolidine ring and benzoate ester allow it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The chloro and methoxy groups can also play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-chloro-4-methoxybenzoate: Similar structure but lacks the pyrrolidine ring.
Methyl 3-chloro-4-pyrrolidinylbenzoate: Similar but with different substitution patterns.
Uniqueness
Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is unique due to the combination of the pyrrolidine ring, chloro, and methoxy groups, which confer specific chemical reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
922529-34-8 |
|---|---|
Formule moléculaire |
C13H16ClNO3 |
Poids moléculaire |
269.72 g/mol |
Nom IUPAC |
methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate |
InChI |
InChI=1S/C13H16ClNO3/c1-17-13(16)9-4-5-12(11(14)7-9)18-8-10-3-2-6-15-10/h4-5,7,10,15H,2-3,6,8H2,1H3/t10-/m0/s1 |
Clé InChI |
PXIDCWJJOAXBJC-JTQLQIEISA-N |
SMILES isomérique |
COC(=O)C1=CC(=C(C=C1)OC[C@@H]2CCCN2)Cl |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)OCC2CCCN2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidin-2-one](/img/structure/B12064803.png)
![[2-Hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B12064811.png)







![Adenosine, [P(R)]-5'-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3'-->5')-, cyclic (2'-->5')-nucleotide](/img/structure/B12064860.png)


![3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide](/img/structure/B12064889.png)
